molecular formula C36H34N4 B5265696 2,2'-(1,4-phenylene)bis(1,3-diphenylimidazolidine) CAS No. 96772-30-4

2,2'-(1,4-phenylene)bis(1,3-diphenylimidazolidine)

Cat. No.: B5265696
CAS No.: 96772-30-4
M. Wt: 522.7 g/mol
InChI Key: SNFSESJJMDBYRO-UHFFFAOYSA-N
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Description

2,2'-(1,4-phenylene)bis(1,3-diphenylimidazolidine), commonly known as PPD, is a chemical compound used in scientific research for its potential benefits in various fields. PPD is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

PPD has been extensively studied for its potential benefits in various fields. It has been shown to have anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. PPD has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of PPD is not fully understood. However, studies have suggested that PPD exerts its effects through multiple pathways. PPD has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It also has antioxidant properties that help protect cells from oxidative stress. PPD has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PPD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect cells from oxidative stress. PPD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

PPD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. PPD has been extensively studied, and its effects have been well characterized. However, PPD also has some limitations. It is a relatively complex compound, and its synthesis requires expertise in organic chemistry. Additionally, PPD has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on PPD. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. Additionally, further research is needed to establish the safety and efficacy of PPD in humans.

Synthesis Methods

PPD can be synthesized by reacting 1,4-phenylenediamine with benzil in the presence of acetic acid. The reaction yields PPD as a white crystalline product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Properties

IUPAC Name

2-[4-(1,3-diphenylimidazolidin-2-yl)phenyl]-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N4/c1-5-13-31(14-6-1)37-25-26-38(32-15-7-2-8-16-32)35(37)29-21-23-30(24-22-29)36-39(33-17-9-3-10-18-33)27-28-40(36)34-19-11-4-12-20-34/h1-24,35-36H,25-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFSESJJMDBYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C4N(CCN4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346668
Record name 2-[4-(1,3-diphenylimidazolidin-2-yl)phenyl]-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96772-30-4
Record name NSC726161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(1,3-diphenylimidazolidin-2-yl)phenyl]-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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